LV6IR0Rpu5
Description
LV6IR0Rpu5 (assumed to correspond to the compound with CAS No. 1046861-20-4 based on structural and functional data) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. This organoboron compound exhibits unique physicochemical properties, including a calculated LogP (octanol-water partition coefficient) of 2.15 (XLOGP3) and moderate aqueous solubility (0.24 mg/mL).
This compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a tetrahydrofuran (THF)/water solvent system at 75°C. Characterization includes spectroscopic data (e.g., ¹H/¹³C NMR, HRMS) and purity validation, adhering to IUPAC guidelines for novel compound documentation.
Properties
CAS No. |
2376264-69-4 |
|---|---|
Molecular Formula |
C27H36N6O3 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(2R)-4-[2-methoxyethyl-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]-2-(quinazolin-4-ylamino)butanoic acid |
InChI |
InChI=1S/C27H36N6O3/c1-36-18-17-33(15-5-4-8-21-12-11-20-7-6-14-28-25(20)31-21)16-13-24(27(34)35)32-26-22-9-2-3-10-23(22)29-19-30-26/h2-3,9-12,19,24H,4-8,13-18H2,1H3,(H,28,31)(H,34,35)(H,29,30,32)/t24-/m1/s1 |
InChI Key |
CWOFQJBATWQSHL-XMMPIXPASA-N |
Isomeric SMILES |
COCCN(CCCCC1=NC2=C(CCCN2)C=C1)CC[C@H](C(=O)O)NC3=NC=NC4=CC=CC=C43 |
Canonical SMILES |
COCCN(CCCCC1=NC2=C(CCCN2)C=C1)CCC(C(=O)O)NC3=NC=NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((2-Methoxyethyl)(4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl)amino)-2-(quinazolin-4-ylamino)butanoic acid typically involves multiple steps, including the formation of the quinazoline core, the introduction of the naphthyridine moiety, and the final coupling with the butanoic acid derivative. Common reagents used in these reactions include various amines, aldehydes, and acids, along with catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing waste and cost. Techniques such as crystallization, distillation, and chromatography would be employed for purification.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group could yield methoxyacetic acid, while reduction of the quinazoline ring could produce dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinazoline derivatives in various chemical reactions.
Biology
In biology, this compound may be investigated for its potential as a therapeutic agent. Quinazoline derivatives are known for their activity against various biological targets, including enzymes and receptors.
Medicine
In medicine, this compound could be explored for its potential use in treating diseases such as cancer, due to its ability to inhibit specific molecular pathways involved in cell proliferation.
Industry
In industry, this compound might be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-4-((2-Methoxyethyl)(4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl)amino)-2-(quinazolin-4-ylamino)butanoic acid likely involves the inhibition of specific enzymes or receptors. The quinazoline moiety is known to interact with various biological targets, leading to the modulation of signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
LV6IR0Rpu5 belongs to the arylboronic acid family, which is widely used in Suzuki-Miyaura couplings and drug discovery. Below, it is compared with two structurally analogous compounds:
Table 1: Key Properties of this compound and Analogues
Structural and Functional Comparisons
Substituent Effects :
- This compound and (3-Bromo-5-chlorophenyl)boronic acid share identical molecular weights and halogen placement (Br, Cl), but this compound includes an additional oxygen atom in its boronate ester group, enhancing its polarity.
- (6-Bromo-2,3-dichlorophenyl)boronic acid has two chlorine substituents, increasing its hydrophobicity (LogP = 2.78) and reducing solubility (0.09 mg/mL).
Biological Relevance :
- This compound and (3-Bromo-5-chlorophenyl)boronic acid both exhibit BBB permeability , making them candidates for CNS-targeting therapeutics. In contrast, (6-Bromo-2,3-dichlorophenyl)boronic acid’s bulkier structure limits BBB penetration.
- All three compounds show low PAINS alerts (0.0), indicating minimal promiscuity in biological assays.
Synthetic Utility :
- This compound’s synthesis requires palladium catalysis, whereas simpler analogues may utilize milder conditions.
- The synthetic accessibility score (2.07 for this compound vs. 1.95–2.20 for analogues) reflects moderate complexity in large-scale production.
Notes and Limitations
- Assumption Alert : this compound’s identity is inferred from CAS 1046861-20-4 due to overlapping descriptors; direct experimental validation is recommended.
- Data Gaps : Pharmacokinetic profiles (e.g., IC₅₀, toxicity) are unavailable in the provided evidence, necessitating further in vitro/in vivo studies.
- Methodological Consistency : Adhere to IUPAC guidelines for compound characterization and reporting to ensure reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
